1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone
CAS No.:
Cat. No.: VC15833186
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 1-[4-(1H-benzimidazol-2-yl)phenyl]ethanone |
| Standard InChI | InChI=1S/C15H12N2O/c1-10(18)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | WBDDIPNQSHHUOH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Introduction
Structural and Molecular Features
Chemical Identity and Formula
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone (molecular formula: C₁₅H₁₂N₂O) consists of a benzimidazole moiety linked to a para-substituted phenyl ring with an acetyl group. The benzimidazole system comprises a benzene ring fused to an imidazole, while the acetyl group introduces ketone functionality. The molecular weight is 236.27 g/mol, derived from its constituent atoms: 15 carbons, 12 hydrogens, 2 nitrogens, and 1 oxygen .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The benzimidazole NH proton typically resonates as a singlet near δ 12.9–13.2 ppm, as observed in analogous compounds . Aromatic protons from the benzimidazole and phenyl rings appear between δ 6.5–8.3 ppm, while the acetyl methyl group shows a singlet near δ 2.6 ppm .
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¹³C NMR: The carbonyl carbon of the acetyl group resonates near δ 197–200 ppm. The benzimidazole’s C=N carbon appears at δ 149–151 ppm, while aromatic carbons span δ 115–135 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
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N-H stretch: ~3,200–3,400 cm⁻¹ (benzimidazole NH).
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C=O stretch: ~1,680–1,720 cm⁻¹ (acetyl group).
Synthetic Methodologies
Cyclocondensation of Aldehydes with o-Phenylenediamine
A widely used approach involves reacting 4-acetylbenzaldehyde with o-phenylenediamine in the presence of catalysts such as ZnO nanoparticles or DMF/sulfur . For example:
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ZnO-NP-mediated synthesis: Yields of 70–85% are achieved by heating equimolar aldehyde and diamine in ethanol at 80°C for 4–6 hours .
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DMF/sulfur system: This method selectively forms the benzimidazole ring, with sulfur acting as an oxidizing agent to stabilize intermediates .
Oxidation of Alcohol Precursors
The Ru-catalyzed oxidation of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)ethanol to the corresponding ethanone offers an alternative route :
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Catalyst: Ru(bpbp)(pbb)Cl.
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Conditions: 50°C, 5 hours, H₂O₂ as oxidant.
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Yield: 57% under optimal stoichiometry (catalyst:substrate:H₂O₂ = 1:1000:3000) .
Table 1: Comparison of Synthesis Methods
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (~24.2 µg/mL at pH 7.4), comparable to chlorinated analogs . It is stable under ambient conditions but may degrade under strong acidic or basic environments due to benzimidazole ring hydrolysis .
Thermal Properties
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